N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine
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Overview
Description
N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine, also known as CTMP, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine inhibits the activity of the protein kinase AKT, which is involved in cell survival and proliferation. By inhibiting AKT, N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine induces apoptosis, or programmed cell death, in cancer cells. N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine also inhibits the activity of the mTOR pathway, which is involved in regulating cell growth and metabolism.
Biochemical and Physiological Effects
N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine has been shown to induce apoptosis in cancer cells, while having little effect on normal cells. N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the growth and invasion of cancer cells, as well as sensitize cancer cells to chemotherapy and radiation therapy. In addition, N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine has been shown to inhibit the formation of blood vessels, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine is its specificity for cancer cells, which minimizes the potential for side effects. N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine. Another area of interest is the investigation of the combination of N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine with other chemotherapy drugs or radiation therapy. Additionally, the use of N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine in combination with immunotherapy is an area of active research. Finally, the development of more effective delivery systems for N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine, such as nanoparticles, may improve its efficacy in vivo.
Synthesis Methods
The synthesis of N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6-methyl-2,4-pyrimidinediamine in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine in high purity.
Scientific Research Applications
N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
4-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4/c1-6-4-10(20-11(17)18-6)19-7-2-3-9(13)8(5-7)12(14,15)16/h2-5H,1H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDRJGQUHNGVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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